REACTION_CXSMILES
|
C([C@@H]([C@H](C(O)=O)O)O)(O)=O.[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[O:16][CH2:17][O:18][C:19]3[CH:32]=[CH:31][CH:30]=[CH:29][C:20]=3[N:21]([CH2:22][CH:23]([CH3:28])[CH2:24][N:25]([CH3:27])[CH3:26])[C:14]=2[CH:13]=1.O>ClCCl>[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[O:16][CH2:17][O:18][C:19]3[CH:32]=[CH:31][CH:30]=[CH:29][C:20]=3[N:21]([CH2:22][CH:23]([CH3:28])[CH2:24][N:25]([CH3:27])[CH3:26])[C:14]=2[CH:13]=1 |f:0.1|
|
Name
|
(-)-2-chloro-12-(3-dimethylamino-2-methylpropyl)-12H-dibenzo[d,g][1,3,6]dioxazocine L(+)-tartrate
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[C@H](O)[C@@H](O)C(=O)O.ClC1=CC2=C(OCOC3=C(N2CC(CN(C)C)C)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added until a pH value of 10
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The viscous residue is dissolved in 28 cm3 of isopropanol
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCOC3=C(N2CC(CN(C)C)C)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |